molecular formula C13H12N2O2S B12147862 4-[2-(Thiophen-3-yl)acetamido]benzamide

4-[2-(Thiophen-3-yl)acetamido]benzamide

Cat. No.: B12147862
M. Wt: 260.31 g/mol
InChI Key: BWCOUCCETNOFEQ-UHFFFAOYSA-N
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Description

4-[2-(Thiophen-3-yl)acetamido]benzamide is a benzamide derivative featuring a central benzamide core linked to a thiophen-3-yl moiety via an acetamido group. The compound’s structure is characterized by:

  • Acetamido linker: Enhances molecular flexibility and serves as a spacer for substituent positioning.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

4-[(2-thiophen-3-ylacetyl)amino]benzamide

InChI

InChI=1S/C13H12N2O2S/c14-13(17)10-1-3-11(4-2-10)15-12(16)7-9-5-6-18-8-9/h1-6,8H,7H2,(H2,14,17)(H,15,16)

InChI Key

BWCOUCCETNOFEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Thiophen-3-yl)acetamido]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Thiophen-3-yl)acetamido]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

4-[2-(Thiophen-3-yl)acetamido]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Thiophen-3-yl)acetamido]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent R Biological Activity Key Findings Source
4-[2-(Thiophen-3-yl)acetamido]benzamide Thiophen-3-yl Inferred: Potential kinase inhibition Unique thiophene orientation may enhance target selectivity. Target
12c (N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) 5-Methylbenzo[d]oxazol-2-yl Cytotoxicity (HepG2 IC₅₀: ~8 µM) Methyl group enhances lipophilicity and apoptotic protein modulation (BAX/Bcl-2) .
8e (4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide) 5-Chlorobenzo[d]oxazol-2-yl VEGFR-2 inhibition (IC₅₀: ~0.5 µM) Chlorine atom improves binding to VEGFR-2’s hydrophobic pocket .
11e (N-(3-Methoxypropyl)benzamide derivatives) Imidazo[1,2-a]pyridine Anti-inflammatory (ED₅₀: 15 mg/kg) Methoxypropyl group enhances bioavailability and COX-2 inhibition .
7d (N-(2-amino-4-fluorophenyl)-4-(pentanamido)benzamide) Dioxoisoindolinyl-propanamido HDAC3 degradation (DC₅₀: 50 nM) Fluorophenyl moiety increases proteolysis-targeting chimera (PROTAC) efficiency .

Key Comparative Insights

Substituent Impact on Activity

  • Electron-Withdrawing Groups (EWGs) : Chlorine in 8e enhances VEGFR-2 inhibition by strengthening hydrophobic interactions .
  • Electron-Donating Groups (EDGs) : Methyl in 12c improves cytotoxicity via increased membrane permeability .
  • Heterocyclic Variations :
    • Thiophen-3-yl : Unlike thiophen-2-yl (common in ), the 3-position may alter binding geometry in kinase targets.
    • Benzo[d]oxazol-2-yl : Sulfur and oxygen atoms in 12c/8e facilitate hydrogen bonding with kinase active sites.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Compounds with tert-butyl (12d) or cyclopentyl (12c) groups exhibit higher logP values, favoring CNS penetration .
  • Solubility : Methoxypropyl (11e) and nitro groups (8e) improve aqueous solubility but may reduce blood-brain barrier penetration .

Research Findings and Mechanistic Differences

  • Apoptosis Induction : Compound 12c upregulates BAX and Caspase-3 in HepG2 cells, whereas HDAC3 degrader 7d acts via ubiquitin-proteasome pathways .
  • Anti-Inflammatory vs. Anticancer Activity : Imidazopyridine derivatives (11e) target COX-2, while benzooxazole analogs (8e) inhibit angiogenesis .

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